molecular formula C13H18Cl4N2O2 B15343840 diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride CAS No. 20228-99-3

diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride

Cat. No.: B15343840
CAS No.: 20228-99-3
M. Wt: 376.1 g/mol
InChI Key: KNMQEXUIGSINFV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium chloride is a quaternary ammonium compound characterized by:

  • Quaternary ammonium core: A positively charged nitrogen atom bonded to two ethyl groups.
  • Functional substituents:
    • A carbamoyloxy (-OCONH-) group linking the ammonium center to a 2,4,6-trichlorophenyl aromatic ring.
    • A chloride counterion for charge balance.
  • Molecular formula: Presumed to be C₁₃H₁₇Cl₄N₂O₂ (exact formula requires synthesis data).
  • Key features: The electron-withdrawing trichlorophenyl group enhances stability and influences biological activity, while the quaternary ammonium moiety confers surfactant properties .

Potential applications include:

  • Antimicrobial agents: Chlorinated aromatic groups are associated with biofilm inhibition (e.g., acylthioureas in ).
  • Surfactants: Quaternary ammonium compounds (QACs) are widely used in disinfectants and detergents .

Properties

CAS No.

20228-99-3

Molecular Formula

C13H18Cl4N2O2

Molecular Weight

376.1 g/mol

IUPAC Name

diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride

InChI

InChI=1S/C13H17Cl3N2O2.ClH/c1-3-18(4-2)5-6-20-13(19)17-12-10(15)7-9(14)8-11(12)16;/h7-8H,3-6H2,1-2H3,(H,17,19);1H

InChI Key

KNMQEXUIGSINFV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl.[Cl-]

Origin of Product

United States

Biological Activity

Diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride, also known by its CAS number 20228-99-3, is a quaternary ammonium compound that has attracted attention due to its potential biological activities. This compound features a trichlorophenyl group that may impart significant biological properties, influencing its interaction with various biological systems.

  • Molecular Formula : C13H18Cl4N2O2
  • Molecular Weight : 376.1062 g/mol
  • Boiling Point : 367.6°C
  • Flash Point : 176.1°C

These properties suggest stability under standard conditions, which is crucial for both laboratory and industrial applications.

The biological activity of this compound can be attributed to its structural components. The presence of the trichlorophenyl moiety is known to enhance lipophilicity and potential interactions with cellular membranes. This can lead to various mechanisms of action including:

  • Membrane Disruption : Quaternary ammonium compounds often disrupt cell membranes, which can lead to cytotoxic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular function.

Cytotoxicity and Antimicrobial Activity

Studies have indicated that similar quaternary ammonium compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways .

Table 1: Comparison of Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Mitochondrial disruption
Compound BMCF-720Apoptosis induction
This compoundTBDTBDTBD

Case Studies

  • Antimicrobial Activity : A study on a related compound showed promising results against Gram-positive bacteria. The mechanism involved membrane disruption leading to cell lysis . It is hypothesized that this compound may exhibit similar properties due to its structural characteristics.
  • Cytotoxicity in Cancer Research : In vitro studies have shown that compounds with trichlorophenyl groups can induce apoptosis in various cancer cell lines through mitochondrial pathways . Further research is needed to specifically evaluate the cytotoxic effects of this compound.
  • Environmental Impact Studies : The ecological effects of quaternary ammonium compounds are being evaluated due to their widespread use in disinfectants and their potential toxicity to aquatic life . Understanding the environmental fate of this compound is essential for assessing its safety.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name (IUPAC) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
Diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium chloride C₁₃H₁₇Cl₄N₂O₂ 2,4,6-Trichlorophenyl, carbamoyloxy ~395.5 (estimated) Antimicrobial, surfactant (hypothesized)
Benzethonium chloride (benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride) C₂₇H₄₂ClNO₂ 4-(2,4,4-trimethylpentan-2-yl)phenoxy, benzyl 448.08 Surfactant, disinfectant, aquatic toxicity
Diethyl-[2-[(3-heptoxyphenyl)carbamoyloxy]-3-(2,3,4,5-tetrahydropyrrol-1-yl)propyl]azanium dichloride C₂₃H₄₀Cl₂N₃O₂ 3-Heptoxyphenyl, tetrahydropyrrol ~488.4 (estimated) Not specified (likely pharmaceutical)
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium chloride C₁₄H₂₁Cl₂NO₃ 4-Chlorophenoxy, acetyloxy 322.23 Pharmaceutical intermediate

Key Observations :

  • Trichlorophenyl vs. Chlorophenoxy Groups: The trichlorophenyl group in the target compound may enhance antimicrobial activity compared to mono-chlorinated analogs (e.g., 4-chlorophenoxy in ) due to increased lipophilicity and electron withdrawal .
  • Quaternary Ammonium Chain Length : Benzethonium chloride’s longer alkyl chain (C₂₇) contributes to higher surfactant efficacy but also greater environmental persistence and toxicity in aquatic organisms .

Physicochemical Properties

  • Solubility: Benzethonium chloride is sparingly soluble in water (0.5 g/L at 25°C) but forms micelles in polar solvents . The target compound’s trichlorophenyl group likely reduces aqueous solubility compared to non-chlorinated QACs.
  • Stability : Chlorinated aromatic groups resist hydrolysis, enhancing shelf life compared to esters (e.g., acyloxy derivatives in ) .

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